molecular formula C9H13BrClNO B6190471 1-amino-3-(4-bromophenyl)propan-2-ol hydrochloride CAS No. 2639430-08-1

1-amino-3-(4-bromophenyl)propan-2-ol hydrochloride

Cat. No.: B6190471
CAS No.: 2639430-08-1
M. Wt: 266.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-amino-3-(4-bromophenyl)propan-2-ol hydrochloride is an organic compound that belongs to the class of amino alcohols. It is characterized by the presence of an amino group, a bromophenyl group, and a hydroxyl group on a propane backbone. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-3-(4-bromophenyl)propan-2-ol hydrochloride typically involves the following steps:

    Bromination: The starting material, phenylpropane, undergoes bromination to introduce a bromine atom at the para position of the phenyl ring.

    Amination: The brominated intermediate is then subjected to amination, where an amino group is introduced at the 1-position of the propane chain.

    Hydroxylation: Finally, the compound is hydroxylated at the 2-position to form the desired amino alcohol.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. The hydrochloride salt form is typically obtained by reacting the free base with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

1-amino-3-(4-bromophenyl)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of 1-amino-3-(4-bromophenyl)propan-2-one.

    Reduction: Formation of 1-amino-3-(4-bromophenyl)propane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-amino-3-(4-bromophenyl)propan-2-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-amino-3-(4-bromophenyl)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Bromophenyl)propan-2-ol: Similar structure but with the bromine atom at the meta position.

    1-amino-3-(4-chlorophenyl)propan-2-ol: Similar structure with a chlorine atom instead of bromine.

    1-amino-3-(4-fluorophenyl)propan-2-ol: Similar structure with a fluorine atom instead of bromine.

Uniqueness

1-amino-3-(4-bromophenyl)propan-2-ol hydrochloride is unique due to the presence of the bromine atom at the para position, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different halogen substitutions.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-amino-3-(4-bromophenyl)propan-2-ol hydrochloride involves the reaction of 4-bromobenzaldehyde with nitroethane to form 4-bromo-β-nitrostyrene, which is then reduced to 1-amino-3-(4-bromophenyl)propan-2-ol. The final step involves the addition of hydrochloric acid to the amine to form the hydrochloride salt.", "Starting Materials": [ "4-bromobenzaldehyde", "nitroethane", "sodium borohydride", "acetic acid", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 4-bromobenzaldehyde and nitroethane in the presence of acetic acid and sodium hydroxide to form 4-bromo-β-nitrostyrene.", "Step 2: Reduction of 4-bromo-β-nitrostyrene with sodium borohydride in methanol to form 1-amino-3-(4-bromophenyl)propan-2-ol.", "Step 3: Addition of hydrochloric acid to 1-amino-3-(4-bromophenyl)propan-2-ol to form 1-amino-3-(4-bromophenyl)propan-2-ol hydrochloride." ] }

CAS No.

2639430-08-1

Molecular Formula

C9H13BrClNO

Molecular Weight

266.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.